molecular formula C16H14ClF3N4O2 B607630 GFB-8438 CAS No. 2304549-73-1

GFB-8438

Numéro de catalogue: B607630
Numéro CAS: 2304549-73-1
Poids moléculaire: 386.7592
Clé InChI: MITRKIWBJVJRAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GFB-8438 est un inhibiteur de petite molécule ciblant spécifiquement le canal ionique récepteur potentiel transitoire canonique 5 (TRPC5). Ce composé s'est montré prometteur dans le traitement de diverses maladies, en particulier celles liées à la fonction rénale, telles que la glomérulonéphrite segmentaire focale .

Mécanisme D'action

Target of Action

The primary target of 5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one is the TRPC5 (Transient Receptor Potential Canonical 5) channel . TRPC5 is a non-selective cation channel that participates in diverse physiological processes . It is mainly expressed in the brain and to a lesser extent in the liver, kidney, testis, and pancreas .

Mode of Action

5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one is a potent and subtype selective TRPC5 inhibitor . It binds to a conserved lipid binding site of TRPC5, where it displaces a bound phospholipid . This interaction stabilizes the ion channel in a nonconductive closed state .

Biochemical Pathways

The inhibition of TRPC5 channels by 5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one affects the calcium signaling pathway . TRPC5 channels are involved in neuronal development and plasticity, as well as in vasorelaxation and kidney dysfunction . Therefore, the inhibition of these channels can impact these physiological processes.

Result of Action

5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one protects mouse podocytes from injury induced by protamine sulfate (PS) in vitro . It is also efficacious in a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS, significantly reducing both total protein and albumin concentrations in urine .

Action Environment

The action of 5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one can be influenced by environmental factors such as the presence of endogenous factors like (phospho)lipids and Zn2+ ions . These factors can modulate the interaction of the compound with the TRPC5 channel and thus influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

GFB-8438 plays a crucial role in biochemical reactions by selectively inhibiting TRPC5 and TRPC4 channels. The compound exhibits an IC50 of 0.18 μM for hTRPC5 and 0.29 μM for hTRPC4 . This compound interacts with these channels by binding to their ligand-binding pockets, thereby preventing the influx of calcium ions and modulating cellular calcium signaling . This selective inhibition is essential for studying the physiological and pathological roles of TRPC channels in various tissues.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In mouse podocytes, pretreatment with this compound effectively blocked synaptopodin loss and cytoskeletal remodeling induced by protamine sulfate . This indicates that this compound can protect podocytes from injury and maintain their structural integrity. Additionally, the compound influences cell signaling pathways by inhibiting calcium influx through TRPC5 and TRPC4 channels, which can affect gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with TRPC5 and TRPC4 channels. The compound binds to the ligand-binding pockets of these channels, leading to their inhibition . This binding prevents the opening of the channels and the subsequent influx of calcium ions, thereby modulating calcium-dependent signaling pathways. This compound’s selective inhibition of TRPC5 and TRPC4 channels is crucial for understanding their roles in various physiological and pathological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in both in vitro and in vivo studies. For instance, in a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of focal segmental glomerulosclerosis (FSGS), this compound significantly reduced total protein and albumin concentrations in urine over a three-week period . This indicates that this compound maintains its inhibitory effects on TRPC5 and TRPC4 channels over time, contributing to its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In the DOCA-salt rat model of FSGS, a dosage of 30 mg/kg administered subcutaneously daily for three weeks resulted in a significant reduction in urine protein concentrations . Additionally, pharmacokinetic analysis in Sprague Dawley rats showed that a dosage of 1 mg/kg administered intravenously resulted in a clearance rate of 31 mL/min/kg, a volume of distribution of 1.17 L/kg, and a half-life of 0.5 hours . These findings highlight the importance of dosage optimization for achieving desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s selective inhibition of TRPC5 and TRPC4 channels affects calcium signaling pathways, which are critical for numerous cellular processes . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, contributing to its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of TRPC5 and TRPC4 channels affects its localization and accumulation in target tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target TRPC5 and TRPC4 channels. The compound’s binding interactions with these channels direct it to specific compartments or organelles where it exerts its inhibitory effects . This targeted localization is crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GFB-8438 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce.

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final avec les spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

GFB-8438 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de this compound comprennent divers agents halogénants, agents réducteurs et catalyseurs. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphère inerte afin d'éviter des réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés ayant une sélectivité et une puissance accrues contre TRPC5. Ces dérivés sont ensuite testés pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Mécanisme d'action

This compound exerce ses effets en se liant au domaine de type capteur de tension du canal TRPC5, inhibant ainsi son activité. Cette liaison empêche l'afflux d'ions calcium à travers le canal, ce qui est crucial pour divers processus cellulaires. L'inhibition de TRPC5 par this compound a montré qu'elle protégeait les cellules rénales des lésions et réduisait la protéinurie dans les modèles animaux .

Activité Biologique

GFB-8438 is a novel small molecule inhibitor designed to selectively target the transient receptor potential canonical 5 (TRPC5) channel, which plays a significant role in various kidney diseases, particularly focal segmental glomerulosclerosis (FSGS). This compound has shown promising biological activity in both in vitro and in vivo studies, indicating its potential as a therapeutic agent for treating proteinuric kidney diseases.

This compound functions primarily by inhibiting TRPC5 channels, which are implicated in podocyte injury and dysfunction. The inhibition of TRPC5 has been linked to protective effects against podocyte damage induced by various stressors, including protamine sulfate (PS), a known activator of TRPC5. In experimental models, this compound has demonstrated the ability to prevent cytoskeletal remodeling and loss of synaptopodin in mouse podocytes exposed to PS, highlighting its protective role against podocyte injury.

Pharmacokinetic Profile

The pharmacokinetic (PK) properties of this compound have been extensively characterized. The compound exhibits good metabolic stability and oral bioavailability in rats. Key pharmacokinetic parameters are summarized in the table below:

ParameterThis compoundCompound 32Compound 35
HT-solubility (pH = 7.4) (μM)31611412
rLM/hepatocyte CL int (mL/min/kg)24/9455/14718/26
hLM/hepatocyte CL (mL/min/kg)7.8/5.50.14/4.14.3/5.3
CL (mL/min/kg)315627
T1/2 (h)0.500.451.05
Vss (L/kg)1.171.271.81
F (PO/SC) (%)17/3319/-22/-

These data indicate that this compound has favorable properties for further development as a therapeutic agent.

Efficacy in Animal Models

In vivo studies using hypertensive deoxycorticosterone acetate (DOCA-salt) rat models have shown that this compound effectively reduces proteinuria without affecting blood pressure, suggesting its potential utility in managing kidney diseases characterized by excessive protein loss. Specifically, treatment with this compound led to significant reductions in both albumin concentration and total protein levels in these models, aligning with its proposed mechanism of action.

Comparative Studies

This compound has been compared with other TRPC5 inhibitors such as GFB-887 and GFB-9289. It has been noted for its selectivity towards TRPC4 and TRPC5 over other TRP channels, which is crucial for minimizing off-target effects and enhancing safety profiles in clinical applications. The selectivity profile of this compound is illustrated in the following comparison:

InhibitorSelectivity for TRPC4/5IC50 (μM) against TRPC6
This compoundHigh>30
GFB-887ModerateNot specified
GFB-9289ModerateNot specified

This selectivity is critical for developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors.

Case Studies and Clinical Implications

While specific human clinical trials focusing exclusively on this compound are not yet available, the compound's efficacy in animal models provides a strong rationale for future clinical investigations. The promising results observed in preclinical studies suggest that this compound could serve as a valuable tool for treating chronic kidney diseases characterized by podocyte dysfunction.

Propriétés

IUPAC Name

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRKIWBJVJRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GFB-8438
Reactant of Route 2
GFB-8438
Reactant of Route 3
GFB-8438
Reactant of Route 4
Reactant of Route 4
GFB-8438
Reactant of Route 5
Reactant of Route 5
GFB-8438
Reactant of Route 6
Reactant of Route 6
GFB-8438
Customer
Q & A

Q1: What is the mechanism of action of GFB-8438?

A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. [] While the exact binding mechanism is not described in the provided abstracts, it is known that TRPC5 channels are non-selective cation channels permeable to Ca2+. By inhibiting TRPC5, this compound likely reduces Ca2+ influx into cells, thereby modulating downstream signaling pathways involved in actin remodeling and cell migration. [] This mechanism is particularly relevant in podocytes, cells crucial for kidney filtration, where TRPC5 overactivity is implicated in proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS). []

Q2: What evidence supports the efficacy of this compound in treating proteinuric kidney disease?

A2: The research highlights the efficacy of this compound in both in vitro and in vivo models of proteinuric kidney disease. In vitro, this compound protected mouse podocytes from injury induced by protamine sulfate, a known inducer of podocyte damage. [] More significantly, in vivo studies using a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS demonstrated that this compound significantly reduced both total protein and albumin concentrations in urine. [] This reduction in proteinuria suggests that this compound could be a promising therapeutic agent for treating proteinuric kidney diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.